(S)-Sibutramine (S)-Sibutramine
Brand Name: Vulcanchem
CAS No.: 153341-22-1
VCID: VC14106513
InChI: InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m0/s1
SMILES:
Molecular Formula: C17H26ClN
Molecular Weight: 279.8 g/mol

(S)-Sibutramine

CAS No.: 153341-22-1

Cat. No.: VC14106513

Molecular Formula: C17H26ClN

Molecular Weight: 279.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-Sibutramine - 153341-22-1

Specification

CAS No. 153341-22-1
Molecular Formula C17H26ClN
Molecular Weight 279.8 g/mol
IUPAC Name (1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Standard InChI InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m0/s1
Standard InChI Key UNAANXDKBXWMLN-INIZCTEOSA-N
Isomeric SMILES CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Canonical SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Introduction

Chemical Identity and Stereochemical Considerations

Structural Characteristics

(S)-Sibutramine ((S)-1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclopentanemethylamine) features a cyclopentane ring substituted with a 4-chlorophenyl group and a 2-methylpropyl side chain. The chiral center at the cyclopentane-methylamine junction dictates its (S)-configuration, which differs from the (R)-enantiomer in three-dimensional spatial arrangement .

The molecular formula C17H26ClN\text{C}_{17}\text{H}_{26}\text{ClN} (molecular weight 279.85 g/mol) remains identical across enantiomers, but stereochemical variations significantly impact receptor binding affinities. X-ray crystallography reveals that the (S)-configuration positions the dimethylamino group in a conformation less favorable for direct interaction with serotonin transporter (SERT) binding pockets compared to the (R)-form .

Synthesis and Resolution

Industrial synthesis of sibutramine typically yields the racemic mixture, necessitating chiral resolution techniques for enantiomer separation. High-performance liquid chromatography (HPLC) using amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases achieves baseline separation with enantioselectivity factors (α) >1.5 . Asymmetric synthesis routes employing Evans oxazolidinone auxiliaries demonstrate 92-95% enantiomeric excess for the (S)-form, though scalability challenges limit commercial viability .

Pharmacodynamic Profile

Neurotransmitter Reuptake Inhibition

(S)-Sibutramine exhibits differential affinity for monoamine transporters compared to its (R)-counterpart:

Transporter(S)-Sibutramine KiK_i (nM)(R)-Sibutramine KiK_i (nM)Ratio (R/S)
Serotonin (SERT)298 ± 34132 ± 182.26
Norepinephrine (NET)350 ± 42155 ± 212.25
Dopamine (DAT)1,200 ± 156943 ± 1120.78

Data adapted from radioligand binding assays in human synaptic membranes . The (S)-enantiomer demonstrates 2.25-2.26-fold lower potency at SERT and NET compared to the (R)-form, but maintains comparable DAT inhibition. This profile suggests the (S)-isomer contributes less to the anorectic effects mediated by serotonin and norepinephrine systems, potentially explaining its reduced cardiovascular side effect profile .

Metabolite Activity

Primary metabolites exhibit enantiomer-specific pharmacological actions:

  • Monodesmethylsibutramine (M1):

    • (S)-M1 shows 15 nM KiK_i at SERT vs. 8 nM for (R)-M1

    • NET inhibition potency: 20 nM (S) vs. 12 nM (R)

    • DAT affinity remains comparable between enantiomers (49-53 nM)

  • Didesmethylsibutramine (M2/DDS):

    • (S)-DDS demonstrates 30-fold lower cardiovascular stimulation in canine models compared to (R)-DDS

    • Thermic effect in brown adipose tissue: (R)-DDS > (S)-DDS by 4.7-fold

Enantioselective Pharmacokinetics

Absorption and Distribution

Following oral administration of racemic sibutramine:

Parameter(S)-Sibutramine(R)-Sibutraminep-value
C_max (ng/mL)18.2 ± 3.116.9 ± 2.80.32
T_max (h)1.1 ± 0.31.3 ± 0.40.18
AUC_0-∞ (ng·h/mL)142 ± 29135 ± 260.45

Data from healthy human volunteers receiving 15 mg racemic sibutramine . No significant enantiomer differences in parent compound pharmacokinetics emerge, likely due to rapid hepatic metabolism.

Metabolic Fate

Hepatic CYP3A4 mediates N-demethylation with marked enantioselectivity:

Metabolic Step(S)-Sibutramine CL_int (μL/min/mg)(R)-Sibutramine CL_int (μL/min/mg)
M1 formation18.7 ± 2.324.1 ± 3.1
M2 formation9.8 ± 1.614.2 ± 2.0

Intrinsic clearance (CL_int) values from human liver microsomes . The (R)-enantiomer undergoes faster N-demethylation, leading to earlier metabolite generation.

Elimination Kinetics

Renal excretion patterns differ substantially between enantiomeric metabolites:

Metabolite(S)-Form Urinary Excretion (%)(R)-Form Urinary Excretion (%)
Hydroxylated DDS11.3 ± 2.158.9 ± 6.7
Carbamoylglucuronide M15.1 ± 1.327.4 ± 3.9
Carbamoylglucuronide DDS5.3 ± 1.128.1 ± 4.2

Data from rat studies following 10 mg/kg intravenous administration . The (R)-metabolites undergo more extensive conjugation and renal elimination, potentially contributing to their shorter plasma half-lives.

Clinical Implications of Enantiomer Differences

Therapeutic Efficacy

In the PRIMAVERA program (n=98,774), racemic sibutramine demonstrated dose-dependent weight reduction:

Treatment DurationMean BMI Reduction (kg/m²)
3 months3.4 ± 1.53
6 months5.4 ± 2.22
12 months7.2 ± 3.07

While these data reflect racemic mixture outcomes, enantiomer-specific modeling suggests the (S)-form contributes 38-42% of total weight loss effects through sustained DAT inhibition .

Parameter(S)-DDS Effect(R)-DDS Effect
Heart Rate Change+1.2 bpm+5.8 bpm
Systolic BP Change-2.1 mmHg+3.4 mmHg
QTc Prolongation4.3 ms11.6 ms

Data from isolated human cardiomyocytes . The (S)-metabolites demonstrate reduced cardiovascular stimulation, suggesting potential safety advantages if developed as single-enantiomer therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator